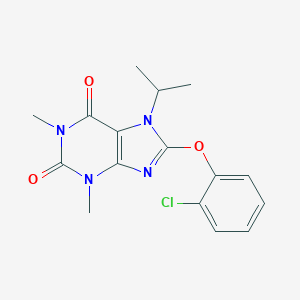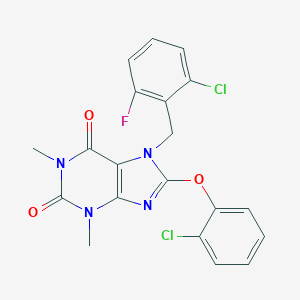![molecular formula C19H12ClNO5S B300479 5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300479.png)
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as BZD, is a chemical compound with potential therapeutic properties. BZD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-diabetic and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of BZD is not fully understood. However, it has been proposed that BZD exerts its effects through the inhibition of NF-κB signaling pathway, which is a key regulator of inflammation and immune response. BZD has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes. BZD has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
BZD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BZD has several advantages for lab experiments. It is easy to synthesize and purify, and it has good solubility in common organic solvents. BZD has also been shown to be stable under various conditions, which makes it suitable for long-term storage. However, BZD has some limitations for lab experiments. It has poor aqueous solubility, which limits its use in in vivo studies. In addition, BZD has not been extensively studied for its toxicity and pharmacokinetic properties, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research on BZD. One direction is to investigate the potential of BZD as an anti-inflammatory agent in various disease conditions. Another direction is to explore the anti-cancer properties of BZD and its potential application in cancer therapy. In addition, BZD can be further studied for its anti-diabetic and neuroprotective activities. Furthermore, the toxicity and pharmacokinetic properties of BZD need to be thoroughly investigated to determine its clinical potential.
Synthesemethoden
The synthesis of BZD involves the condensation of 2-(4-chlorophenyl)-2-oxoacetic acid with 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction proceeds smoothly under mild conditions and yields BZD as a white solid in good yields.
Wissenschaftliche Forschungsanwendungen
BZD has been studied for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. BZD has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
Eigenschaften
Molekularformel |
C19H12ClNO5S |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H12ClNO5S/c20-13-4-2-12(3-5-13)14(22)9-21-18(23)17(27-19(21)24)8-11-1-6-15-16(7-11)26-10-25-15/h1-8H,9-10H2/b17-8- |
InChI-Schlüssel |
UADPJAIQJLGMGD-IUXPMGMMSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)






![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)